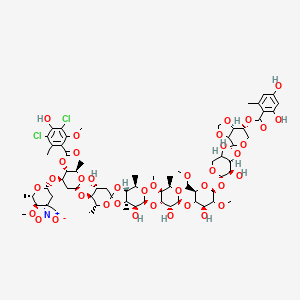
2,3-二氟苯甲腈
描述
2,3-Difluorobenzonitrile is a fluorinated nitrile compound that has attracted interest in various fields of chemistry due to its unique properties. It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its synthesis and the study of its properties are crucial for expanding its applications in these areas.
Synthesis Analysis
The synthesis of 2,3-Difluorobenzonitrile involves several methods, including halogen exchange reactions and direct fluorination. Suzuki and Kimura (1991) described a synthesis route involving a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating the versatility of halogen exchange in introducing fluorine atoms into aromatic compounds (Suzuki & Kimura, 1991).
Molecular Structure Analysis
Investigations into the molecular structure of 2,3-Difluorobenzonitrile using Fourier Transform Microwave (FTMW) Spectroscopy have provided insights into the effects of difluoro substitution on the benzene ring. Kamaee et al. (2015) reported on the ground state rotational spectra and derived structural parameters that elucidate the influence of fluorine atoms on the electronic and geometrical structure of the molecule (Kamaee et al., 2015).
Chemical Reactions and Properties
Fluorinated benzonitriles, including 2,3-Difluorobenzonitrile, participate in various chemical reactions due to the electron-withdrawing nature of the fluorine atoms and the cyano group. This reactivity is leveraged in the synthesis of polymers and other organic compounds. For example, Kobayashi et al. (2010) demonstrated the use of 2-formylbenzonitrile derivatives in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, showcasing the chemical versatility of fluorinated benzonitriles (Kobayashi et al., 2010).
科学研究应用
微波光谱学和分子结构
由Onda、Kasagi和Jaman(2002)进行的研究聚焦于使用分子束傅里叶变换微波光谱法研究2,3-二氟苯甲腈的微波光谱。这项研究揭示了2,3-二氟苯甲腈的旋转和氮象限耦合常数,有助于更好地理解其分子结构和行为(Onda, Kasagi, & Jaman, 2002)。
振动光谱学和热力学
在2001年的一项研究中,Alcolea Palafox等人利用从头算量子化学方法分析了2,3-二氟苯甲腈的几何构型、振动频率、原子电荷和几个热力学参数。这项研究全面了解了该分子的特性及其在各个科学领域中的潜在应用(Alcolea Palafox, Rastogi, Singh, & Tanwar, 2001)。
傅里叶变换微波光谱学
Kamaee等人(2015)利用傅里叶变换微波光谱法研究了氟代苯甲腈的基态旋转光谱,包括2,3-二氟苯甲腈。这项研究有助于推导取代和有效基态结构,有助于理解氟取代对分子结构的影响(Kamaee, Sun, Luong, & van Wijngaarden, 2015)。
毫米波光谱学
Varadwaj和Jaman(2006)重新研究了2,3-二氟苯甲腈的旋转光谱,有助于更准确地理解其旋转和离心畸变常数。这项研究增进了对2,3-二氟苯甲腈分子动力学的了解(Varadwaj & Jaman, 2006)。
合成和化学反应
Suzuki和Kimura(1991)的研究聚焦于通过卤素交换氟化合成2,3-二氟苯甲腈。这项研究对理解二氟苯甲腈的化学合成和反应具有重要意义,为进一步的化学和药物研究奠定了基础(Suzuki & Kimura, 1991)。
安全和危害
作用机制
Mode of Action
It has been used in the preparation of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines , suggesting that it may interact with its targets to form these compounds.
Biochemical Pathways
The compound’s role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests that it may be involved in related biochemical pathways .
Result of Action
Its role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests potential applications in related fields .
属性
IUPAC Name |
2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHNZYMLJPYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175862 | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21524-39-0 | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21524-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2,3-Difluorobenzonitrile and how has it been studied?
A1: 2,3-Difluorobenzonitrile (C7H3F2N) is an aromatic compound with a molecular weight of 141.1 g/mol. [, ] Its structure consists of a benzene ring substituted with a nitrile group (-C≡N) at one position and fluorine atoms at the 2 and 3 positions. This molecule has been investigated using various spectroscopic techniques including Fourier transform microwave (FTMW) spectroscopy [], millimeter-wave spectroscopy [], and infrared and Raman spectroscopy. [] These studies provide valuable information about its structural parameters, vibrational frequencies, and electronic environment.
Q2: How does fluorine substitution affect the geometry of the benzonitrile backbone in 2,3-Difluorobenzonitrile?
A2: Research indicates that the introduction of fluorine atoms at the 2 and 3 positions of the benzonitrile structure leads to subtle but measurable changes in the molecular geometry. [] These changes were observed by comparing experimentally determined rotational constants with those obtained from ab initio calculations at the MP2/6-311++G(2d,2p) level of theory. Natural Bond Orbital (NBO) analysis suggests that these geometric variations arise from a combination of altered hybridization at specific carbon atoms and contributions from different resonance structures.
Q3: Beyond spectroscopic characterization, has 2,3-Difluorobenzonitrile been studied using computational chemistry methods?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to study 2,3-Difluorobenzonitrile. [] While the specific details of these calculations are not provided in the abstract, DFT methods are commonly used to predict molecular properties such as electronic structure, vibrational frequencies, and thermodynamic parameters. These calculations can offer complementary insights into the behavior of 2,3-Difluorobenzonitrile and assist in interpreting experimental observations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)




